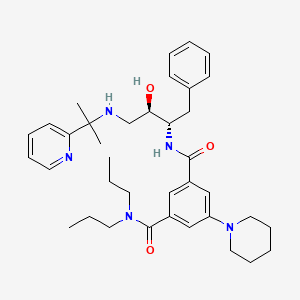

Plm IV inhibitor-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H51N5O3 |

|---|---|

Molecular Weight |

613.8 g/mol |

IUPAC Name |

1-N-[(2S,3R)-3-hydroxy-1-phenyl-4-(2-pyridin-2-ylpropan-2-ylamino)butan-2-yl]-5-piperidin-1-yl-3-N,3-N-dipropylbenzene-1,3-dicarboxamide |

InChI |

InChI=1S/C37H51N5O3/c1-5-19-42(20-6-2)36(45)30-24-29(25-31(26-30)41-21-13-8-14-22-41)35(44)40-32(23-28-15-9-7-10-16-28)33(43)27-39-37(3,4)34-17-11-12-18-38-34/h7,9-12,15-18,24-26,32-33,39,43H,5-6,8,13-14,19-23,27H2,1-4H3,(H,40,44)/t32-,33+/m0/s1 |

InChI Key |

CSWMOEBFXLXGOK-JHOUSYSJSA-N |

Isomeric SMILES |

CCCN(CCC)C(=O)C1=CC(=CC(=C1)C(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CNC(C)(C)C3=CC=CC=N3)O)N4CCCCC4 |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CC(=CC(=C1)C(=O)NC(CC2=CC=CC=C2)C(CNC(C)(C)C3=CC=CC=N3)O)N4CCCCC4 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structure-Activity Relationship of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Introduction

Dipeptidyl peptidase-IV (DPP-IV), a serine exopeptidase, plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are essential for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. The rapid degradation of incretins by DPP-IV, occurring within 90-120 seconds, curtails their insulinotropic effects.[1] Consequently, the inhibition of DPP-IV has emerged as a key therapeutic strategy for the management of type 2 diabetes mellitus (T2DM). DPP-IV inhibitors, also known as gliptins, effectively prolong the action of endogenous incretins, leading to improved glycemic control. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of various classes of DPP-IV inhibitors, details key experimental protocols, and visualizes the underlying biological and experimental frameworks.

The DPP-IV Active Site: A Foundation for Inhibitor Design

The design of potent and selective DPP-IV inhibitors is guided by the topology of its active site, which is comprised of several key subsites that accommodate different parts of the inhibitor scaffold.[1] Understanding the interactions between inhibitors and the amino acid residues within these pockets is fundamental to deciphering the SAR.

The binding site of DPP-IV is primarily composed of:

-

S1 Pocket: A hydrophobic pocket that typically accommodates a proline or alanine mimic. Key residues include Tyr631, Val656, Trp659, Tyr662, Tyr666, and Val711.[3]

-

S2 Pocket: A region with a number of charged residues that often interacts with the N-terminal amine of the inhibitor. Important residues are Arg125, Glu205, Glu206, and Phe357.[3]

-

S2 Extensive Subsite: An additional pocket that can be exploited by larger substituents to enhance potency and selectivity.[1][2]

The catalytic triad, composed of Ser630, Asp708, and His740, is responsible for the enzymatic cleavage of substrates.[4] Many inhibitors form interactions with residues in close proximity to this triad.

Structure-Activity Relationship of Major DPP-IV Inhibitor Classes

DPP-IV inhibitors can be broadly categorized into peptidomimetics and non-peptidomimetics, each with distinct chemical scaffolds.

Peptidomimetic Inhibitors

These inhibitors are designed to mimic the natural dipeptide substrates of DPP-IV.

-

Vildagliptin and Saxagliptin (Cyanopyrrolidines): These are Class 2 inhibitors that primarily interact with the S1 and S2 subsites.[2] The cyanopyrrolidine warhead forms a reversible covalent bond with the hydroxyl group of Ser630 in the catalytic triad. The adamantyl group of Saxagliptin or the hydroxymethyl group of Vildagliptin's adamantane-like moiety occupies the S1 pocket, forming hydrophobic interactions. The amino group interacts with Glu205 and Glu206 in the S2 pocket.[1]

Non-Peptidomimetic Inhibitors

This diverse group of inhibitors does not share a peptide-like backbone.

-

Sitagliptin (β-amino acid derivatives): A Class 1 inhibitor, Sitagliptin's trifluorophenyl group occupies the S1 pocket, while the triazolopiperazine moiety extends into the S2 and S2 extensive subsites.[2] The primary amine is crucial for its interaction with Glu205 and Glu206.[1] The trifluoromethyl group on the phenyl ring enhances potency.

-

Linagliptin and other Xanthine-based Inhibitors: Linagliptin is a potent inhibitor with a xanthine scaffold.[5] The butynyl group on the xanthine ring occupies the S1 pocket, interacting with Tyr662.[6] The aminopiperidine substituent extends into the S2 pocket. Modifications to the xanthine core have been extensively explored to optimize potency and pharmacokinetic properties.[7][8][9]

-

Alogliptin and other Pyrimidine-based Inhibitors: Alogliptin features a pyrimidinedione scaffold.[10][11] The 6-aminopiperidinyl group is a key feature, with the amino group forming salt bridges with Glu205 and Glu206. The cyanobenzyl group occupies the S1 pocket. Structure-activity relationship studies on pyrimidinedione derivatives have shown that hydrophobic substituents on the uracil ring can enhance inhibitory activity.[1]

Quantitative Data on DPP-IV Inhibitors

The inhibitory potency of DPP-IV inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for representative compounds from different chemical classes.

Table 1: IC50 Values of Approved DPP-IV Inhibitors

| Inhibitor | Chemical Class | IC50 (nM) |

| Sitagliptin | β-amino acid derivative | 18 - 19[12] |

| Vildagliptin | Cyanopyrrolidine | 2.3[12] |

| Saxagliptin | Cyanopyrrolidine | 26[12] |

| Linagliptin | Xanthine | ~1[12] |

| Alogliptin | Pyrimidinedione | <10[12] |

| Teneligliptin | Proline derivative | ~1[12] |

| Anagliptin | Pyrimidinedione | 2.93[12] |

| Omarigliptin | β-amino acid derivative | 1.6[12] |

| Trelagliptin | Pyrimidinedione | 4[12] |

Table 2: IC50 Values of Selected Investigational DPP-IV Inhibitors

| Compound ID | Chemical Class | IC50 (nM) | Reference |

| Thiazoloquinazoline analog 27 | Thiazoloquinazoline | 1.12 | [1] |

| Pyrazole-thiosemicarbazone 2f | Pyrazole-thiosemicarbazone | 1.266 | [13] |

| Triazolopiperazine analogs 3 & 4 | Triazolopiperazine | 2 | [1] |

| Benzimidazole analog 37 | Benzimidazole | 8 | [1] |

Experimental Protocols

In Vitro Fluorometric DPP-IV Inhibition Assay

This is a common method for determining the potency of DPP-IV inhibitors.

1. Principle: The assay utilizes a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC).[14][15] In the presence of active DPP-IV, the substrate is cleaved, releasing the highly fluorescent AMC. The rate of fluorescence increase is proportional to the enzyme activity. Inhibitors will reduce the rate of AMC release.

2. Materials:

-

Human recombinant DPP-IV enzyme[14]

-

DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[14]

-

Fluorogenic Substrate: Gly-Pro-AMC[14]

-

Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Sitagliptin)[14]

-

96-well black microplate

-

Fluorescence microplate reader with excitation at 350-360 nm and emission at 450-465 nm[14][15]

3. Procedure:

-

Prepare Reagents: Dilute the DPP-IV enzyme and Gly-Pro-AMC substrate in the assay buffer to their final working concentrations.

-

Compound Dilution: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

Assay Setup (in triplicate):

-

100% Initial Activity Wells: Add assay buffer, diluted DPP-IV enzyme, and the solvent used for the inhibitors.[14]

-

Background Wells: Add assay buffer and the inhibitor solvent (no enzyme).[14]

-

Inhibitor Wells: Add assay buffer, diluted DPP-IV enzyme, and the diluted test compounds or positive control.[14]

-

-

Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.

-

Initiate Reaction: Add the diluted substrate solution to all wells to start the enzymatic reaction.[14]

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity kinetically for a set period (e.g., 30 minutes) at 37°C.[16]

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Determine the rate of reaction (slope of the fluorescence vs. time curve).

-

Calculate the percent inhibition for each inhibitor concentration relative to the 100% initial activity wells.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

-

Visualizations

Signaling Pathway of DPP-IV Inhibition

Caption: Signaling pathway of DPP-IV inhibition leading to improved glycemic control.

Experimental Workflow for DPP-IV Inhibitor Screening

Caption: Generalized workflow for an in vitro fluorometric DPP-IV inhibitor screening assay.

Logical Relationships in DPP-IV Inhibitor SAR

Caption: Logical relationships defining the SAR of a typical DPP-IV inhibitor.

References

- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Scaffold-based design of xanthine as highly potent inhibitors of DPP-IV for improving glucose homeostasis in DIO mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnrjournal.com [pnrjournal.com]

- 11. mdpi.com [mdpi.com]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. content.abcam.com [content.abcam.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. abcam.cn [abcam.cn]

An In-depth Technical Guide to the Discovery and Development of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Plm IV inhibitor-1" does not correspond to a recognized nomenclature in scientific literature. This guide focuses on Dipeptidyl Peptidase-4 (DPP-4) inhibitors, as "DPP-IV" is the most plausible interpretation of the query.

Executive Summary

Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as gliptins, have emerged as a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus (T2DM). By preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), these inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release.[1] This document provides a comprehensive technical overview of the discovery and development process for DPP-4 inhibitors, detailing the screening cascades, characterization assays, and the underlying mechanism of action. It is intended to serve as a resource for professionals in the field of drug discovery and development.

Introduction: The Role of DPP-4 in Glucose Homeostasis

DPP-4 is a serine exopeptidase that is widely expressed on the surface of various cell types.[2] Its primary role in glucose metabolism is the rapid inactivation of incretin hormones. These gut hormones are released in response to nutrient intake and are responsible for the "incretin effect" - the potentiation of insulin release from pancreatic β-cells before a significant rise in blood glucose levels.[1][3] In individuals with T2DM, the incretin system is impaired.[1] By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is increased, thereby improving glycemic control in a glucose-dependent manner, which minimizes the risk of hypoglycemia.[3]

Discovery of DPP-4 Inhibitors

The discovery of novel DPP-4 inhibitors typically follows a structured workflow, beginning with the identification of initial hits and progressing through lead optimization.

High-Throughput Screening (HTS)

High-throughput screening of large compound libraries is a primary method for identifying novel DPP-4 inhibitor scaffolds.[4] Both biochemical and virtual screening approaches have been successfully employed.[4][5]

Experimental Protocol: High-Throughput Screening for DPP-4 Inhibitors

This protocol describes a fluorescence-based biochemical assay suitable for HTS.

-

Objective: To identify compounds that inhibit the enzymatic activity of DPP-4.

-

Materials:

-

Recombinant human DPP-4 enzyme.

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (GP-AMC) or a similar fluorogenic substrate like Gly-Pro-N-butyl-4-amino-1,8-naphthalimide (GP-BAN).[6]

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing a detergent like Triton X-100.

-

Test Compounds: Dissolved in Dimethyl Sulfoxide (DMSO).

-

Positive Control: A known DPP-4 inhibitor (e.g., Sitagliptin).

-

Microplates: 384-well, black, flat-bottom plates.

-

-

Procedure:

-

Dispense 100 nL of test compounds and controls into the wells of the 384-well plate.

-

Add 10 µL of recombinant human DPP-4 enzyme solution (pre-diluted in assay buffer) to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding 10 µL of the GP-AMC substrate solution (final concentration typically 10-50 µM).

-

Incubate the plate at 37°C for 30-60 minutes.

-

Measure the fluorescence intensity using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the positive and negative (DMSO vehicle) controls.

-

Compounds exhibiting inhibition above a defined threshold (e.g., >50%) are considered "hits" and are selected for further characterization.

-

Workflow Diagram: DPP-4 Inhibitor Discovery Cascade

Caption: A typical workflow for the discovery and preclinical development of DPP-4 inhibitors.

Structure-Activity Relationship (SAR) Studies

Once initial hits are identified, medicinal chemistry efforts focus on optimizing their potency, selectivity, and pharmacokinetic properties through SAR studies.[2][7] Key interactions with the DPP-4 active site are explored. For many inhibitors, a primary amine group that interacts with the key residues Glu205 and Glu206 is crucial for potent inhibition. The S1 pocket of the enzyme is a large, hydrophobic pocket, and modifications to the inhibitor that occupy this space often dictate potency and selectivity.[2]

For example, in the development of pyrimidinedione analogs, it was found that hydrophobicity positively influenced inhibitory activity, while the presence of a fluorocyanobenzyl group was also a key factor for potency.[7]

In Vitro Characterization

Promising compounds undergo a battery of in vitro assays to determine their potency, selectivity, and mechanism of action.

Potency Determination (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency.

Experimental Protocol: DPP-4 Enzymatic Assay for IC50 Determination

-

Objective: To determine the concentration of an inhibitor required to reduce DPP-4 activity by 50%.

-

Procedure:

-

Prepare serial dilutions of the test compound (typically 10-point, 3-fold dilutions).

-

Follow the HTS protocol (Section 2.1), substituting the single concentration of test compounds with the serial dilutions.

-

Run each concentration in triplicate.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration.

-

Plot percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value. For example, the IC50 value of sitagliptin has been determined to be approximately 36-39 nM using this method.[6][8]

-

Selectivity Profiling

Selectivity is crucial to minimize off-target effects. DPP-4 inhibitors are tested against other homologous proteases, such as DPP-8, DPP-9, and Fibroblast Activation Protein (FAP). Poor selectivity, particularly against DPP-8 and DPP-9, has been linked to toxicity in preclinical studies.

Table 1: In Vitro Potency and Selectivity of Approved DPP-4 Inhibitors

| Inhibitor | DPP-4 IC50 (nM) | Selectivity vs. DPP-8 (fold) | Selectivity vs. DPP-9 (fold) |

| Sitagliptin | ~19 | >2,600 | >2,600 |

| Vildagliptin | ~62 | >200 | >30 |

| Saxagliptin | ~26 | >400 | >75 |

| Linagliptin | ~1 | >10,000 | >10,000 |

| Alogliptin | <10 | >10,000 | >10,000 |

(Data compiled from various sources. Exact values may vary based on assay conditions.)

In Vivo Evaluation

Lead candidates are advanced into animal models to assess their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in a Rodent Model of T2DM

-

Objective: To evaluate the ability of a DPP-4 inhibitor to improve glucose tolerance in vivo.

-

Animal Model: Genetically diabetic mice (e.g., db/db mice) or diet-induced obese mice.[9]

-

Procedure:

-

Fast animals overnight (approx. 16 hours).

-

Administer the test compound or vehicle orally (p.o.).

-

After a set pre-treatment time (e.g., 30-60 minutes), collect a baseline blood sample (t=0) from the tail vein.

-

Administer a glucose challenge orally (typically 2 g/kg).

-

Collect subsequent blood samples at various time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.

-

Measure blood glucose levels for each sample.

-

-

Data Analysis:

-

Plot the mean blood glucose concentration versus time for each treatment group.

-

Calculate the Area Under the Curve (AUC) for the glucose excursion. A significant reduction in the glucose AUC for the compound-treated group compared to the vehicle group indicates efficacy. Studies have shown that DPP-4 inhibitors significantly decrease post-oral glucose tolerance test glucose excursion.[9][10]

-

Pharmacokinetic Profiling

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. These parameters are determined in preclinical species (e.g., rats, dogs) to predict human pharmacokinetics.[11]

Table 2: Summary of Pharmacokinetic Parameters for Major DPP-4 Inhibitors in Humans

| Parameter | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | Alogliptin |

| Bioavailability | ~87% | ~85% | ~67% | ~30%[12] | ~100%[13][14] |

| Tmax (hours) | 1-4[15] | ~1.7 | 2[16] | ~1.5[12] | 1-2[13][14] |

| t½ (hours) | ~12.4 | ~2-3[17] | ~2.5 | >100 (terminal)[18] | ~21[13][19] |

| Protein Binding | ~38% | ~9.3%[20] | Negligible[21] | 75-99% (conc. dep.)[18] | ~20%[19] |

| Primary Excretion | Renal (unchanged)[22] | Metabolism, then renal | Metabolism, then renal/hepatic[23] | Fecal (unchanged)[24] | Renal (unchanged)[13] |

(Data are approximate values compiled from multiple sources and can vary.)[12][13][14][16][17][18][19][20][21][22][23][24]

Mechanism of Action: The Incretin Signaling Pathway

DPP-4 inhibitors exert their therapeutic effect by modulating the incretin signaling pathway.

-

Nutrient Ingestion: Food intake stimulates L-cells in the intestine to release GLP-1.[25]

-

DPP-4 Inhibition: In the presence of a DPP-4 inhibitor, the degradation of active GLP-1 is blocked, leading to a 2- to 3-fold increase in its circulating concentration.[20]

-

GLP-1 Receptor Activation: GLP-1 binds to its G-protein coupled receptor (GLP-1R) on pancreatic β-cells.[26]

-

cAMP Signaling: This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[26][27]

-

PKA and Epac2 Activation: Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[28][29]

-

Insulin Exocytosis: These downstream effectors potentiate glucose-stimulated insulin secretion through mechanisms involving ion channel modulation and enhanced exocytosis of insulin-containing granules.[26]

Signaling Pathway Diagram: Mechanism of DPP-4 Inhibitors

Caption: DPP-4 inhibitors block the degradation of active GLP-1, enhancing its signaling in pancreatic β-cells.

Conclusion

The discovery and development of DPP-4 inhibitors represent a successful translation of physiological understanding into a major therapeutic class for T2DM. The development process, from high-throughput screening to detailed in vivo characterization, provides a clear framework for modern drug discovery. The high selectivity and unique pharmacokinetic profiles of different gliptins offer various options for clinicians. Future research may focus on developing inhibitors with additional beneficial properties or exploring their therapeutic potential beyond glycemic control.

References

- 1. Role of the incretin pathway in the pathogenesis of type 2 diabetes mellitus [pubmed.ncbi.nlm.nih.gov]

- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 5. Food-derived DPP4 inhibitors: Drug discovery based on high-throughput virtual screening and deep learning [pubmed.ncbi.nlm.nih.gov]

- 6. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Pharmacokinetics and pharmacodynamic effects of the oral DPP-4 inhibitor sitagliptin in middle-aged obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Drug Monograph: Alogliptin (Nesina) [ebmconsult.com]

- 14. drugs.com [drugs.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Clinical pharmacokinetics and pharmacodynamics of linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Alogliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. go.drugbank.com [go.drugbank.com]

- 22. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]

- 26. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 27. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

The Critical Role of Plasmepsin IV in Plasmodium falciparum: A Technical Guide for Drug Development

An in-depth exploration of the structure, function, and therapeutic potential of a key malarial aspartic protease.

Introduction

Malaria, a devastating infectious disease caused by protozoan parasites of the genus Plasmodium, remains a significant global health challenge. The most lethal species, Plasmodium falciparum, is responsible for the majority of malaria-related deaths.[1] A crucial aspect of the parasite's life cycle within human erythrocytes is the degradation of host hemoglobin, which provides essential amino acids for its growth and maturation.[1][2] This process occurs in a specialized acidic organelle known as the food vacuole and is orchestrated by a cascade of proteases.[1][3][4] Among these, the plasmepsin family of aspartic proteases plays a pivotal role in the initial cleavage of hemoglobin.[1][5] This technical guide focuses on Plasmepsin IV (PM IV), a key food vacuole plasmepsin, and a promising target for the development of novel antimalarial therapeutics.[3][6][7]

Plasmepsin IV: A Core Component of Hemoglobin Degradation

P. falciparum possesses ten plasmepsin genes, with Plasmepsins I, II, Histo-Aspartic Protease (HAP), and IV being localized to the food vacuole and actively involved in hemoglobin breakdown.[1][4][5][8] PM IV is an aspartic protease that demonstrates optimal activity in the acidic environment of the food vacuole.[5][8]

Function and Substrate Specificity

PM IV is capable of hydrolyzing human hemoglobin, specifically at the essential primary cleavage site, initiating the degradation cascade.[6] In vitro studies have shown that while PM IV can digest native hemoglobin, it exhibits greater activity against acid-denatured globin.[3][8] This suggests a role for PM IV in degrading hemoglobin that has been denatured in the acidic food vacuole. It has also been implicated in the degradation of the erythrocyte cytoskeleton, including spectrin.[3] Knockout studies of individual food vacuole plasmepsins in P. falciparum have shown minor effects on parasite growth in culture, suggesting a degree of functional redundancy among these enzymes.[5] However, the simultaneous knockout of all four food vacuole plasmepsins leads to a significant growth defect.[5] In the rodent malaria model Plasmodium berghei, which has a single food vacuole plasmepsin orthologous to PM IV, its disruption leads to attenuated virulence.[9][10]

Zymogen Activation

Like many proteases, plasmepsins are synthesized as inactive zymogens (proplasmepsins) to prevent unwanted proteolytic activity.[3] Activation involves the proteolytic removal of a prosegment. In vivo, this is thought to be carried out by cysteine proteases like falcipain-2 and -3.[5] However, recombinant proplasmepsin IV can also undergo autocatalytic activation at an acidic pH in vitro.[3] The crystal structure of pro-PM IV reveals that the prosegment blocks the active site, and its removal induces a conformational change that brings the catalytic residues into the correct orientation for activity.[3][5]

Below is a diagram illustrating the general activation pathway of food vacuole plasmepsins.

Caption: Zymogen activation of Plasmepsin IV.

Structural Biology of Plasmepsin IV

The three-dimensional structure of PM IV has been elucidated through X-ray crystallography, providing critical insights for structure-based drug design.[3][7] The enzyme exhibits the typical bilobal fold characteristic of pepsin-like aspartic proteases, with a catalytic dyad of two aspartic acid residues (Asp34 and Asp214) located in the active site cleft.[3]

| Structural Data for P. falciparum Plasmepsin IV | |

| Protein | Proplasmepsin IV (pPM IV) |

| Resolution | 1.5 Å |

| PDB ID | 5jod |

| Reference | [7] |

The crystal structure of the zymogen form (proplasmepsin IV) shows the prosegment occupying the active site, preventing substrate binding and catalysis.[3] Comparison with the mature enzyme structure reveals the conformational changes required for activation.

Plasmepsin IV as a Drug Target

The essential role of plasmepsins in hemoglobin degradation makes them attractive targets for antimalarial drug development.[1][3][6] Inhibition of these proteases leads to parasite death, as demonstrated by the efficacy of aspartic protease inhibitors in cell culture.[3] PM IV is a particularly interesting target because it is the only food vacuole plasmepsin in P. falciparum that has orthologs in the other three human-infecting Plasmodium species (P. vivax, P. malariae, and P. ovale).[1][3] This suggests that an effective PM IV inhibitor could have broad-spectrum anti-plasmodial activity.

Inhibitor Development and Potency

A variety of inhibitors have been developed and tested against PM IV. These often feature a transition-state mimic, such as a 1,2-dihydroxyethylene unit, to bind tightly to the active site.[1][11] The potency of these inhibitors is typically measured by their inhibition constant (Ki).

| Inhibitor Data for P. falciparum Plasmepsin IV | |

| Inhibitor Class | Pepstatin A |

| Inhibition | 100% inhibition at 1 µM |

| Reference | [8] |

| Inhibitor Class | Symmetric oxadiazole-containing compounds |

| Potency | Identified as potent inhibitors |

| Reference | [1][11] |

Kinetic Properties

Understanding the kinetic parameters of PM IV is crucial for designing effective inhibitors. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum, while the catalytic constant (kcat) represents the turnover number.

| Kinetic Parameters of Recombinant P. falciparum Plasmepsin IV | |

| Substrate | Fluorogenic peptide (α33–34) |

| Km | 0.33 µM |

| pH Optimum | 5.4 |

| Reference | [8] |

Experimental Protocols

Reproducible and well-defined experimental methodologies are fundamental for the study of Plasmepsin IV. The following sections detail common protocols for the expression, purification, and characterization of this enzyme.

Recombinant Expression and Purification of Proplasmepsin IV

A common method for obtaining large quantities of PM IV for structural and biochemical studies is through recombinant expression in Escherichia coli.

-

Gene Amplification and Cloning : The gene encoding proplasmepsin IV is amplified from P. falciparum genomic DNA by PCR.[4] The amplified product is then cloned into an expression vector, such as pET-3a or pET15b, which is subsequently transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[3][4]

-

Protein Expression : The E. coli culture is grown to a suitable density, and protein expression is induced. Proplasmepsin IV is often overexpressed and accumulates in inclusion bodies.[3]

-

Inclusion Body Isolation and Refolding : The bacterial cells are harvested and lysed. The insoluble inclusion bodies are isolated by centrifugation. The protein is then solubilized from the inclusion bodies and refolded into its active conformation.[3][8]

-

Purification : The refolded proplasmepsin IV is purified to homogeneity using standard chromatography techniques.[3]

The workflow for recombinant expression and purification is depicted below.

Caption: Workflow for recombinant expression and purification of pro-PM IV.

Crystallization of Proplasmepsin IV

Obtaining high-quality crystals is a prerequisite for determining the three-dimensional structure of a protein by X-ray crystallography.

-

Protein Preparation : Purified proplasmepsin IV is concentrated to a high concentration (e.g., 14 mg/ml) in a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0).[3]

-

Crystallization Screening : The concentrated protein solution is mixed with a reservoir solution containing a precipitant. Crystallization conditions are screened using techniques like vapor diffusion in sitting-drop plates.[3]

-

Crystal Optimization and Data Collection : Once initial crystals are obtained, the conditions are optimized to produce larger, well-diffracting crystals. X-ray diffraction data are then collected from these crystals.[12]

| Crystallization Conditions for P. falciparum Proplasmepsin IV | |

| Protein Concentration | 14 mg/ml in 20 mM Tris-HCl pH 8.0 |

| Reservoir Solution | 100 mM sodium citrate pH 4.7, 25%(w/v) PEG 3350, 200 mM ammonium acetate |

| Method | Vapor diffusion (sitting-drop) |

| Reference | [3] |

Enzymatic Activity Assays

The catalytic activity of PM IV can be quantified using various assays.

-

Globin and Hemoglobin Degradation Assay :

-

Incubate a known amount of human globin or hemoglobin with the enzyme in an appropriate buffer (e.g., 100 mM citrate-phosphate buffer, pH 5.4).[8]

-

Stop the reaction by adding electrophoresis sample buffer and boiling.[8]

-

Separate the reaction products by SDS-PAGE and visualize them by silver staining.[8]

-

-

Fluorogenic Substrate Assay :

Logical Relationships in Plasmepsin IV Research and Development

The study of PM IV and the development of inhibitors follow a logical progression, from basic research to preclinical evaluation.

Caption: Logical workflow for Plasmepsin IV inhibitor development.

Conclusion

Plasmepsin IV is a well-characterized aspartic protease that plays a significant role in the degradation of hemoglobin by Plasmodium falciparum. Its essential function, coupled with the availability of high-resolution structural data, makes it a compelling target for the development of novel antimalarial drugs. The functional redundancy with other food vacuole plasmepsins in P. falciparum presents a challenge, but its conservation across different Plasmodium species highlights its potential for broad-spectrum activity. Continued research into the specific roles of PM IV and the development of potent and selective inhibitors are crucial steps towards new and effective treatments for malaria.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Activation mechanism of plasmepsins, pepsin-like aspartic proteases from Plasmodium, follows a unique trans-activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of Plasmodium falciparum proplasmepsin IV: the plasticity of proplasmepsins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Malaria parasite plasmepsins: More than just plain old degradative pepsins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity and inhibition of plasmepsin IV, a new aspartic proteinase from the malaria parasite, Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Four plasmepsins are active in the Plasmodium falciparum food vacuole, including a protease with an active-site histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plasmepsin 4-Deficient Plasmodium berghei Are Virulence Attenuated and Induce Protective Immunity against Experimental Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. Inhibitor binding to the plasmepsin IV aspartic protease from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Crystallization and preliminary X-ray analysis of the aspartic protease plasmepsin 4 from the malarial parasite Plasmodium malariae - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Achilles' Heel of Malaria: A Technical Guide to the Plasmepsin IV Binding Pocket

For Immediate Release

[CITY, STATE] – [DATE] – In the global fight against malaria, understanding the molecular machinery of the Plasmodium falciparum parasite is paramount. A new in-depth technical guide released today offers researchers, scientists, and drug development professionals a comprehensive look into the binding pocket of Plasmepsin IV (PM IV), a critical enzyme for the parasite's survival. This guide provides a detailed analysis of the enzyme's structure, inhibitor interactions, and experimental methodologies, aiming to accelerate the design of novel antimalarial therapeutics.

Plasmepsin IV is an aspartic protease located in the digestive vacuole of the malaria parasite, where it plays a crucial role in the degradation of host hemoglobin, providing essential amino acids for parasite growth and development.[1] Its vital function makes it a promising target for antimalarial drug development.[2] This guide synthesizes key research findings to provide a one-stop resource for scientists working on Plasmepsin IV-targeted drug discovery.

The Plasmepsin IV Binding Pocket: A Closer Look

The binding pocket of Plasmepsin IV is a well-defined cleft on the enzyme's surface, characterized by a catalytic dyad of two aspartic acid residues, Asp34 and Asp214, which are essential for its proteolytic activity. The pocket is further shaped by a flexible "flap" loop that covers the active site and interacts with bound ligands. The binding site can be conceptually divided into several subsites (S3, S2, S1, S1', S2', S3'), each accommodating different parts of a substrate or inhibitor molecule.

The S3 and S2 subsites of Plasmepsin IV have a preference for hydrophobic amino acid residues, such as Phenylalanine or Isoleucine, while rejecting charged residues like Lysine or Aspartic acid.[3][4] In contrast, the S2' and S3' subsites show more tolerance for both hydrophobic and hydrophilic residues.[3][4] This specificity is a key determinant for substrate recognition and inhibitor binding.

Inhibitor Binding and Quantitative Analysis

A variety of inhibitors have been developed to target the Plasmepsin IV binding pocket. These compounds often feature a transition-state mimic, such as a 1,2-dihydroxyethylene unit, that interacts with the catalytic aspartates.[1] The potency of these inhibitors is quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. A summary of reported inhibitor data is presented below.

| Inhibitor | R1 Group | R2 Group | R3 Group | IC50 (µM) for PlmIV | IC50 (µM) for CatD | Selectivity (CatD/PlmIV) | Reference |

| 1a | n-Pr | n-Pr | H | 0.029 | 0.043 | 1.48 | [5] |

| 1b | n-Pr | n-Pr | Me | 0.024 | 0.042 | 1.75 | [5] |

| 1c | n-Pr | n-Pr | Ph | 0.015 | 0.025 | 1.67 | [5] |

| 1d | n-Pr | n-Pr | Bn | 0.011 | 0.018 | 1.64 | [5] |

| 2a | i-Bu | i-Bu | H | 0.045 | 0.078 | 1.73 | [5] |

| 2c | i-Bu | i-Bu | Ph | 0.022 | 0.035 | 1.59 | [5] |

| 2d | i-Bu | i-Bu | Bn | 0.018 | 0.029 | 1.61 | [5] |

| 2e | i-Bu | i-Bu | 4-F-Bn | 0.016 | 0.027 | 1.69 | [5] |

| 3a | Bn | Bn | H | 0.008 | 0.012 | 1.50 | [5] |

| 5a | c-Pr | c-Pr | H | 0.005 | 0.009 | 1.80 | [5] |

Table 1: Inhibitory Activity of Peptidomimetic Compounds against Plasmepsin IV and Cathepsin D. This table summarizes the IC50 values and selectivity of a series of peptidomimetic inhibitors. The selectivity factor provides a measure of how effectively an inhibitor targets Plasmepsin IV over the human aspartic protease Cathepsin D.

Experimental Protocols

To facilitate further research, this guide provides detailed methodologies for key experiments involved in the study of Plasmepsin IV.

Protein Expression and Purification of Proplasmepsin IV

Recombinant proplasmepsin IV (pPM IV) can be expressed in Escherichia coli and subsequently purified.

-

Expression: The gene for pPM IV, with a prosegment of 47 residues, is cloned into a pET-3a vector and transformed into E. coli BL21 (DE3) cells.[6] Expression is induced, and the protein is typically found in inclusion bodies.[6]

-

Isolation of Inclusion Bodies: Cells are harvested by centrifugation, resuspended in a lysis buffer, and sonicated to disrupt the cell membrane. The insoluble fraction containing the inclusion bodies is collected by centrifugation.

-

Refolding and Purification: The inclusion bodies are solubilized in a denaturing buffer (e.g., containing 6 M guanidine hydrochloride). The protein is then refolded by rapid dilution into a refolding buffer. The refolded pPM IV is purified using chromatographic techniques, such as ion-exchange and size-exclusion chromatography.[6]

-

Concentration: The purified pPM IV is concentrated using an Amicon concentrator with a 10 kDa cutoff.[6] The final protein concentration is determined by measuring the absorbance at 280 nm.

Plasmepsin IV Enzyme Inhibition Assay

The inhibitory activity of compounds against Plasmepsin IV is determined using a fluorescence-based assay.

-

Reagents:

-

Recombinant active Plasmepsin IV.

-

Fluorogenic substrate (e.g., DABCYL-Glu-Arg-Nle-Phe-Leu-Ser-Phe-Pro-EDANS).

-

Assay buffer (e.g., 100 mM sodium acetate, pH 4.5).

-

Test compounds dissolved in DMSO.

-

-

Procedure:

-

The assay is typically performed in a 96-well plate format.

-

A dilution series of the test compounds is prepared in the assay buffer.

-

Plasmepsin IV enzyme is pre-incubated with the test compounds for a defined period (e.g., 30 minutes) at 37°C.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence intensity is monitored over time using a fluorescence plate reader (excitation and emission wavelengths will depend on the specific fluorogenic substrate used).

-

The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Crystallization of Proplasmepsin IV

Obtaining high-quality crystals of pPM IV is essential for structural studies.

-

Protein Preparation: Purified pPM IV is concentrated to approximately 14 mg/mL in a buffer such as 20 mM Tris-HCl, pH 8.0.[6]

-

Crystallization Method: The hanging-drop or sitting-drop vapor diffusion method is commonly used.[6][7]

-

Crystallization Conditions:

-

Crystal Harvesting and Data Collection: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of Plasmepsin IV and its interactions with inhibitors.

-

System Setup:

-

The initial coordinates for Plasmepsin IV are obtained from the Protein Data Bank (PDB).

-

The protein is placed in a simulation box and solvated with an appropriate water model.

-

Ions are added to neutralize the system and mimic physiological ionic strength.

-

-

Simulation Protocol:

-

The system is first energy-minimized to remove any steric clashes.

-

The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume conditions.

-

The system is then equilibrated at constant pressure and temperature.

-

A production run is performed for a desired length of time (e.g., 100 ps to several nanoseconds) to generate trajectories of the protein's motion.[8]

-

-

Analysis: The trajectories are analyzed to study various aspects of the protein's dynamics, including conformational changes in the flap loop, hydrogen bond networks between the inhibitor and the active site residues, and the overall stability of the protein-inhibitor complex.

Visualizing Key Processes

To further aid in the understanding of Plasmepsin IV research, the following diagrams illustrate a typical inhibitor screening workflow and a simplified representation of the enzyme's catalytic mechanism.

This technical guide provides a foundational understanding of the Plasmepsin IV binding pocket, offering valuable data and protocols to the scientific community. By consolidating this information, the aim is to foster innovation and accelerate the development of new and effective antimalarial drugs that target this essential parasite enzyme.

References

- 1. Inhibitor binding to the plasmepsin IV aspartic protease from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity and inhibition of plasmepsin IV, a new aspartic proteinase from the malaria parasite, Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recombinant expression and enzymatic subsite characterization of plasmepsin 4 from the four Plasmodium species infecting man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Crystal structure of Plasmodium falciparum proplasmepsin IV: the plasticity of proplasmepsins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystallization and preliminary X-ray analysis of the aspartic protease plasmepsin 4 from the malarial parasite Plasmodium malariae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular dynamics simulations of the three dimensional model of plasmepsin II-peptidic inhibitor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Plm IV Inhibitor-1: A Technical Guide to Target Validation in Apicomplexan Parasites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plasmepsin IV (Plm IV) is a food vacuole-associated aspartic protease in Plasmodium falciparum and other apicomplexan parasites, playing a role in the initial stages of hemoglobin degradation. This function makes it a potential target for the development of novel antimalarial therapeutics. This technical guide provides an in-depth overview of the target validation process for a representative Plm IV inhibitor, herein referred to as "Plm IV inhibitor-1." We will detail the essential experimental protocols, present quantitative data for inhibitor performance, and illustrate the logical frameworks and signaling pathways using diagrams. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of antiparasitic agents targeting Plm IV.

Introduction to Plasmepsin IV as a Drug Target

Apicomplexan parasites, such as Plasmodium species, rely on a variety of metabolic pathways for survival and replication within their hosts. In the intraerythrocytic stage of P. falciparum infection, the parasite digests vast quantities of host cell hemoglobin in an acidic food vacuole to obtain essential amino acids.[1] This process is initiated by a cascade of proteases, including the aspartic proteases Plasmepsin I, II, IV, and a histo-aspartic protease (HAP).[1][2] Plm IV has been shown to cleave native hemoglobin at the α-chain between Phe33 and Leu34, a crucial initial step in hemoglobin breakdown.[3] The essentiality of this pathway for parasite nutrition has made its enzymatic components attractive targets for chemotherapeutic intervention.

Synthetic inhibitors targeting plasmepsins have been shown to curb parasite growth in culture, indicating that these enzymes are viable drug targets.[3][4] However, genetic studies have revealed a degree of functional redundancy among the food vacuole plasmepsins, as the disruption of individual plasmepsin genes did not lead to a significant growth defect.[2][5] This suggests that effective antimalarial strategies may require inhibitors that target multiple plasmepsins or that Plm IV inhibition contributes to a broader disruption of parasite homeostasis. Despite this redundancy, the deletion of the pm4 gene in the rodent malaria parasite Plasmodium berghei resulted in a significant attenuation of virulence, highlighting the importance of Plm IV in pathogenesis.[2] This finding provides a strong rationale for targeting Plm IV to reduce the severity of malaria.

This guide will focus on the validation of a hypothetical, yet representative, "this compound" as a case study to illustrate the key steps and methodologies involved in confirming the therapeutic potential of targeting Plm IV.

Quantitative Inhibitor Performance

The efficacy of this compound is assessed through a combination of biochemical and cell-based assays. The following tables summarize the key quantitative data for a representative inhibitor, KNI-10006, which demonstrates potent inhibition of Plm IV and other vacuolar plasmepsins.

Table 1: Biochemical Potency of KNI-10006 Against Vacuolar Plasmepsins

| Target Enzyme | IC50 (µM) |

| Plasmepsin I (PMI) | 0.28 |

| Plasmepsin II (PMII) | 0.039 |

| Plasmepsin IV (PMIV) | 0.69 |

| Histo-aspartic Protease (HAP) | 0.015 |

Data sourced from Bhaumik et al., 2009, as cited in[5].

Table 2: Cellular Efficacy of Representative Plasmepsin Inhibitors

| Compound | Target(s) | P. falciparum Growth Inhibition EC50 (nM) |

| R-WM4 | PMX | 4.6 |

| R-WM5 | PMX | 10 |

Data for potent plasmepsin inhibitors from[1]. While these compounds primarily target PMX, they illustrate the translation of enzyme inhibition to cellular activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor performance and target validation. The following sections provide step-by-step protocols for key experiments.

Recombinant Plasmepsin IV Expression and Purification

Objective: To produce purified, active Plm IV for use in biochemical assays.

Methodology:

-

Gene Amplification: The full-length gene for Plm IV is amplified from P. falciparum genomic DNA via PCR.[2]

-

Cloning: The PCR product is cloned into an expression vector, such as pET15b, which allows for the production of a histidine-tagged fusion protein.[2]

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain, for instance, BL21 (DE3) Codon Plus cells.[2]

-

Expression: Bacterial cultures are grown at 37°C in LB broth supplemented with appropriate antibiotics. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a suitable optical density.

-

Lysis and Refolding: The bacterial cells are harvested by centrifugation and lysed. The recombinant protein, often found in inclusion bodies, is solubilized and then refolded into its active conformation.

-

Purification: The histidine-tagged Plm IV is purified from the cell lysate using affinity chromatography, followed by further purification steps such as ion exchange and size-exclusion chromatography to ensure high purity.

Biochemical Inhibition Assay (Fluorogenic Substrate Assay)

Objective: To determine the in vitro inhibitory potency (IC50 or Ki) of this compound against purified Plm IV.

Methodology:

-

Reagents and Materials:

-

Purified recombinant Plm IV.

-

Quenched fluorescence substrate: A synthetic peptide corresponding to residues 30-37 of the α-chain of human hemoglobin (e.g., DABCYL-GABA-Glu-Val-Asn-Phe(NO2)-Leu-Ser-Phe-Pro-EDANS).[2]

-

Assay buffer: 100 mM citrate-phosphate buffer, pH 5.4.[2]

-

This compound stock solution (in DMSO).

-

96-well black microplates.

-

Fluorescence plate reader.

-

-

Assay Protocol:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In the wells of the microplate, add the assay buffer, the inhibitor dilutions (or DMSO for control), and the purified Plm IV enzyme.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation and emission wavelengths will depend on the specific fluorophore and quencher used).

-

The initial reaction rates are calculated from the linear portion of the fluorescence curves.

-

-

Data Analysis:

-

The percentage of inhibition for each inhibitor concentration is calculated relative to the control (DMSO).

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic equation).

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.[6]

-

Cellular Activity Assay (P. falciparum Growth Inhibition)

Objective: To determine the efficacy of this compound in inhibiting the growth of P. falciparum in an in vitro culture.

Methodology:

-

Reagents and Materials:

-

Synchronized ring-stage P. falciparum culture.

-

Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX).

-

This compound stock solution (in DMSO).

-

96-well microplates.

-

Fluorescent DNA-staining dye (e.g., SYBR Green I) or reagents for an LDH assay.

-

Plate reader (fluorescence or absorbance).

-

-

Assay Protocol:

-

Prepare a serial dilution of this compound in the culture medium.

-

Add the inhibitor dilutions to the wells of the microplate.

-

Add the synchronized parasite culture (at a known parasitemia and hematocrit) to each well.

-

Incubate the plate under standard parasite culture conditions (e.g., 37°C, 5% CO2, 5% O2, 90% N2) for 72-96 hours.

-

After incubation, lyse the red blood cells and stain the parasite DNA with a fluorescent dye or perform an LDH assay to quantify parasite growth.

-

-

Data Analysis:

-

The fluorescence or absorbance readings are plotted against the inhibitor concentration.

-

The EC50 value (the effective concentration that causes 50% growth inhibition) is determined by fitting the data to a dose-response curve.

-

Genetic Target Validation (Conditional Knockdown)

Objective: To confirm that the antiparasitic activity of this compound is due to its interaction with Plm IV.

Methodology (Conceptual Outline):

-

Generation of a Conditional Knockdown Parasite Line:

-

Employ a system such as the TetR-DOZI-RNA aptamer system to regulate the expression of Plm IV at the post-transcriptional level.[7] This involves genetically modifying the parasite to express an RNA aptamer in the 3' UTR of the pm4 gene, which, in the presence of anhydrotetracycline (aTc), leads to the degradation of the pm4 mRNA.

-

-

Phenotypic Analysis of the Knockdown Line:

-

Culture the conditional knockdown parasite line in the presence and absence of aTc.

-

Monitor parasite growth and viability over several life cycles. A significant reduction in growth in the absence of aTc would indicate that Plm IV is essential for parasite survival.

-

-

Chemical-Genetic Interaction:

-

Expose both the wild-type and the conditional knockdown parasite lines (in the presence of a low concentration of aTc to partially reduce Plm IV expression) to sub-lethal concentrations of this compound.

-

If the knockdown line shows increased sensitivity to the inhibitor compared to the wild-type, it provides strong evidence that Plm IV is the primary target of the compound.

-

Visualizing Workflows and Pathways

Diagrams are essential for illustrating the complex relationships in target validation and cellular pathways.

Figure 1: A generalized workflow for the validation of Plm IV as a drug target.

Figure 2: The role of Plm IV in the hemoglobin degradation pathway and the action of an inhibitor.

Conclusion

The validation of Plm IV as a drug target for antiparasitic therapy is a multifaceted process that requires robust biochemical, cellular, and genetic evidence. While the functional redundancy of the food vacuole plasmepsins presents a challenge, the role of Plm IV in parasite virulence underscores its potential as a therapeutic target. The methodologies and data presented in this guide provide a framework for the systematic evaluation of Plm IV inhibitors. Future efforts in this area should focus on developing inhibitors with high selectivity and potency, and on further elucidating the precise role of Plm IV in the context of the entire hemoglobin degradation pathway. The continued investigation of Plm IV and its inhibitors holds promise for the development of novel and effective treatments for malaria and other parasitic diseases.

References

- 1. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Activity and inhibition of plasmepsin IV, a new aspartic proteinase from the malaria parasite, Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Substituted Phenylhydrazones Kill the Ring Stage of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structures of the free and inhibited forms of plasmepsin I (PMI) from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Chemoproteomics for Plasmodium parasite drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space of Plasmepsin IV Inhibitors: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical space of inhibitors targeting Plasmepsin IV (PM IV), a critical aspartic protease of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. PM IV plays a crucial role in the degradation of host hemoglobin, a process essential for parasite survival.[1][2] This makes it a validated and promising target for the development of novel antimalarial therapeutics.[1][2] This document outlines the key chemical scaffolds of PM IV inhibitors, presents their quantitative inhibitory data, details relevant experimental protocols, and provides visualizations of key biological and experimental workflows.

Plasmepsin IV: A Key Antimalarial Drug Target

Plasmepsin IV is one of four plasmepsins (PM I, II, HAP, and IV) found in the acidic food vacuole of P. falciparum.[1] These enzymes initiate the breakdown of hemoglobin, which the parasite utilizes as a primary source of amino acids.[1][3] The essential nature of this pathway for parasite viability underscores the therapeutic potential of inhibiting its key enzymatic players.[1][2] Plasmepsin IV, like other aspartic proteases, possesses a characteristic catalytic dyad of two aspartic acid residues (Asp34 and Asp214) within its active site, which are crucial for its hydrolytic activity.[4][5] The structure of PM IV has been elucidated, revealing a bilobed protein with a substrate-binding cleft capped by a flexible flap region.[1][5] This structural information has been instrumental in the rational design and optimization of potent and selective inhibitors.

The Chemical Landscape of Plasmepsin IV Inhibitors

The exploration of Plasmepsin IV inhibitors has yielded several classes of compounds with varying potencies and specificities. The primary goal in designing these inhibitors is to achieve high affinity for the parasite enzyme while minimizing off-target effects, particularly against human aspartic proteases like Cathepsin D.

Peptidomimetic and Non-Peptidomimetic Inhibitors

Early efforts in targeting plasmepsins focused on peptidomimetic compounds that mimic the natural substrate of the enzyme. A prominent example is pepstatin A , a potent natural inhibitor of aspartic proteases, which has been shown to inhibit Plasmepsin IV.[3] However, its lack of selectivity and poor pharmacokinetic properties limit its therapeutic use.

More recent research has focused on developing non-peptidomimetic inhibitors with improved drug-like properties. One such class includes compounds based on an allophenylnorstatine scaffold.[6] These inhibitors, originally designed against HIV-1 protease, have demonstrated significant efficacy against plasmepsins.[6]

Another important class of inhibitors features a 1,2-dihydroxyethylene unit as a transition-state mimic.[7] These compounds often possess symmetric P1 and P1' side chains and can incorporate various heterocyclic moieties at the P2 and P2' positions, such as oxadiazole rings or diacylhydrazines.[7]

Repurposed Drugs: HIV-1 Protease Inhibitors

A promising strategy in the search for new antimalarials is the repurposing of existing drugs. Several FDA-approved HIV-1 protease inhibitors (PIs) have been shown to inhibit plasmepsins, including Plasmepsin II and, by extension, the structurally similar Plasmepsin IV.[8][9] Compounds like ritonavir and lopinavir exhibit inhibitory activity in the low micromolar range against these enzymes and have demonstrated the ability to suppress parasite growth in vitro.[8][9]

Quantitative Analysis of Plasmepsin IV Inhibitors

The following table summarizes the inhibitory activities of various compounds against Plasmepsin IV and, for comparative purposes, other relevant plasmepsins and human Cathepsin D. This data is crucial for understanding structure-activity relationships (SAR) and for guiding lead optimization efforts.

| Inhibitor Class | Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity (CatD/PM IV) | Reference |

| Natural Product | Pepstatin A | PfPM IV | Enzyme Assay | - | ~0.61 | ~1 | [10] |

| Allophenylnorstatine-based | KNI-764 | PmPM IV | Enzyme Assay | - | 110 ± 10 | - | [6] |

| Hydroxyethylamine-based | Compound with HEA & Piperazine | PfPM IV | In silico | - | - | - | [11] |

| HIV-1 Protease Inhibitor | Ritonavir | PfPM II | Enzyme Assay | - | 300 | - | [8][9] |

| HIV-1 Protease Inhibitor | Lopinavir | PfPM II | Enzyme Assay | - | 700 | - | [8][9] |

| HIV-1 Protease Inhibitor | Saquinavir | PfPM II | Enzyme Assay | - | 1000 | - | [8][9] |

| HIV-1 Protease Inhibitor | Nelfinavir | PfPM II | Enzyme Assay | - | 1400 | - | [8][9] |

| HIV-1 Protease Inhibitor | Indinavir | PfPM II | Enzyme Assay | - | 2400 | - | [8][9] |

| Macrocyclic Inhibitor | WM4 | PfPM X | Enzyme Assay | 4.6 | - | >36,000 | [12] |

| Macrocyclic Inhibitor | WM5 | PfPM X | Enzyme Assay | 10 | - | >1,755 | [12] |

Note: Data for HIV-1 Protease Inhibitors are against Plasmepsin II, a close homolog of Plasmepsin IV. The selectivity is often assessed against human Cathepsin D (CatD).

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful discovery and characterization of Plasmepsin IV inhibitors. Below are methodologies for key experiments.

Recombinant Expression and Purification of Plasmepsin IV

The production of active, recombinant Plasmepsin IV is a prerequisite for in vitro screening and structural studies.

1. Expression Vector and Host Strain:

-

The pro-domain and mature region of the Plasmepsin IV gene are typically cloned into an E. coli expression vector, such as pET-3a.[1]

-

The expression is carried out in a suitable E. coli strain, for example, BL21 (DE3) cells.[1]

2. Protein Expression:

-

Transformed E. coli cells are grown in a rich medium (e.g., Terrific Broth) at 28-37°C to an optimal cell density (OD600 of ~0.6-0.8).

-

Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM.

-

To enhance the yield of soluble protein, induction is often performed at a lower temperature (e.g., 16-20°C) for an extended period (12-16 hours).

3. Purification:

-

As plasmepsins are often expressed as inclusion bodies in E. coli, the initial step involves cell lysis and isolation of these inclusion bodies.[1]

-

The inclusion bodies are solubilized in a buffer containing a strong denaturant, such as 8 M urea or 6 M guanidine hydrochloride.

-

The protein is then refolded by rapid or stepwise dilution into a refolding buffer, often at a slightly alkaline pH and in the presence of redox shuffling agents like glutathione.

-

The refolded pro-plasmepsin IV is purified using a combination of chromatographic techniques, including cation exchange and size-exclusion chromatography.[13]

4. Activation:

-

The purified pro-plasmepsin IV zymogen is auto-activated to the mature, active enzyme by incubation at an acidic pH (typically around 4.5-5.0).[1] This mimics the acidic environment of the parasite's food vacuole.

Enzyme Kinetics and Inhibition Assays

1. Fluorescence Resonance Energy Transfer (FRET) Assay:

-

This is a common and sensitive method for measuring protease activity.[14]

-

A synthetic peptide substrate containing a sequence recognized by Plasmepsin IV is labeled with a FRET pair (a donor and an acceptor fluorophore).

-

In the intact substrate, the proximity of the two fluorophores allows for FRET to occur.

-

Upon cleavage of the peptide by Plasmepsin IV, the donor and acceptor are separated, leading to a decrease in FRET and an increase in the donor's fluorescence emission.

-

The rate of change in fluorescence is proportional to the enzyme's activity.

-

For inhibitor screening, the assay is performed in the presence of varying concentrations of the test compounds.

-

The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a suitable equation.[12] The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[9]

2. [14C]globin Assay:

-

This assay directly measures the degradation of a more physiological substrate.

-

Human globin is radiolabeled with [14C]formaldehyde.[15]

-

The [14C]globin is incubated with recombinant Plasmepsin IV.

-

The reaction is stopped by precipitating the undigested protein with trichloroacetic acid (TCA).

-

The amount of cleaved, soluble fragments in the supernatant is quantified by scintillation counting.[15]

In Vitro Parasite Growth Inhibition Assay

This assay assesses the ability of a compound to kill the malaria parasite in a cell-based system.

1. Parasite Culture:

-

P. falciparum is cultured in vitro in human red blood cells (RBCs) in a suitable culture medium (e.g., RPMI-1640 supplemented with serum and hypoxanthine).

-

The parasite culture is synchronized to the ring stage using methods like sorbitol treatment.

2. Drug Treatment:

-

Synchronized ring-stage parasites are incubated with serial dilutions of the test compounds for a full intraerythrocytic cycle (typically 48-72 hours).

3. Measurement of Parasite Growth:

-

Parasite proliferation is quantified using various methods, such as:

-

Flow cytometry: Staining the parasite DNA with a fluorescent dye (e.g., SYBR Green I or dihydroethidium) and counting the number of infected RBCs.[8]

-

Lactate dehydrogenase (LDH) assay: Measuring the activity of parasite-specific LDH released from lysed parasites.

-

-

The half-maximal effective concentration (EC50) is determined from the dose-response curve.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts in the study of Plasmepsin IV inhibitors.

Hemoglobin Degradation Pathway in P. falciparum

References

- 1. Crystal structure of Plasmodium falciparum proplasmepsin IV: the plasticity of proplasmepsins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity and inhibition of plasmepsin IV, a new aspartic proteinase from the malaria parasite, Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Four plasmepsins are active in the Plasmodium falciparum food vacuole, including a protease with an active-site histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Inhibitor binding to the plasmepsin IV aspartic protease from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Inhibition of Plasmodium falciparum plasmepsins by drugs targeting HIV-1 protease: A way forward for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel Inhibitors of malarial aspartyl proteases, plasmepsin II and IV: In silico design and validation studies | Chemical Biology Letters [pubs.thesciencein.org]

- 12. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sdiarticle1.in [sdiarticle1.in]

- 14. Internal Calibration Förster Resonance Energy Transfer Assay: A Real-Time Approach for Determining Protease Kinetics [mdpi.com]

- 15. pnas.org [pnas.org]

The Critical Role of Plm IV Inhibitor-1 in Disrupting Hemoglobin Degradation: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of Plm IV inhibitor-1, a pivotal compound in the study of hemoglobin degradation pathways in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel antimalarial therapeutics.

Executive Summary

The intraerythrocytic stage of Plasmodium falciparum is characterized by the extensive degradation of host cell hemoglobin, a process essential for parasite survival and proliferation. This catabolic pathway provides the parasite with a source of amino acids for protein synthesis. A key family of enzymes involved in the initial steps of hemoglobin breakdown is the plasmepsins (Plms), a group of aspartic proteases located in the parasite's digestive vacuole. Plasmepsin IV (Plm IV) has been identified as a critical enzyme in this pathway, making it a prime target for therapeutic intervention. This compound represents a class of molecules designed to specifically inhibit the catalytic activity of Plm IV, thereby disrupting the hemoglobin degradation cascade and ultimately leading to parasite death. This guide will explore the mechanism of action of Plm IV inhibitors, present key quantitative data, detail relevant experimental protocols, and visualize the associated biological and experimental pathways.

The Hemoglobin Degradation Pathway and the Role of Plasmepsin IV

P. falciparum resides within red blood cells and ingests large amounts of hemoglobin, which is then transported to an acidic food vacuole. Inside this organelle, a cascade of proteolytic enzymes degrades the hemoglobin into smaller peptides and amino acids. Plasmepsins, including Plm I, II, HAP, and IV, initiate this process by cleaving native hemoglobin.[1] Plm IV, in particular, has been shown to be active against both native and denatured globin, highlighting its significant role in this metabolic process.[2]

The inhibition of Plm IV is a validated strategy for antimalarial drug development. By blocking the initial cleavage of hemoglobin, Plm IV inhibitors prevent the parasite from accessing essential amino acids, leading to starvation and death.[1]

Figure 1: Hemoglobin degradation pathway in P. falciparum.

Quantitative Data on Plm IV Inhibitors

The efficacy of Plm IV inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the recombinant enzyme and their ability to inhibit parasite growth in culture. Pepstatin A, a well-characterized aspartic protease inhibitor, serves as a benchmark for Plm IV inhibition.

| Inhibitor | Target Enzyme | IC50 / Ki | Assay Type | Reference |

| Pepstatin A | Plasmepsin IV | 0.3 nM (IC50) | FRET-based enzyme assay | |

| Pepstatin A | Plasmepsin IV | ~10⁻¹⁰ M (Ki) | Enzyme kinetics | [3] |

| KNI-10295 | Plasmepsin II/IV | Not Specified | Not Specified | |

| Various Synthetic | Plasmepsin IV | nM range | FRET-based enzyme assay | [4] |

| Inhibitor | P. falciparum Strain | IC50 (Growth Inhibition) | Assay Type | Reference |

| Pepstatin A | Not Specified | ~10 µM | Not Specified | [5] |

| Pepstatin A | Not Specified | 47% inhibition at 100 µM | Microscopic observation | [6] |

Experimental Protocols

Plasmepsin IV Enzyme Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory activity of compounds against recombinant Plm IV.

Materials:

-

Recombinant Plm IV

-

FRET substrate (e.g., DABCYL-Glu-Arg-Nle-Phe-Leu-Ser-Phe-Pro-EDANS)

-

Assay buffer: 100 mM sodium acetate, pH 5.0

-

Test compounds (this compound)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add 50 µL of the assay buffer to each well.

-

Add 10 µL of the test compound dilution to the respective wells.

-

Add 20 µL of the recombinant Plm IV solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the FRET substrate to each well.

-

Immediately measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) at regular intervals for 30-60 minutes at 37°C.

-

Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.

-

Determine the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Calculate the IC50 value by fitting the dose-response data to a suitable equation.

Figure 2: Workflow for a FRET-based Plm IV inhibition assay.

In Vitro Hemoglobin Degradation Assay

This assay measures the ability of an inhibitor to block hemoglobin degradation by parasite lysates.

Materials:

-

Synchronized P. falciparum culture (trophozoite stage)

-

Saponin solution (0.1% in PBS)

-

Lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

[³H]-labeled hemoglobin

-

Assay buffer: 100 mM sodium acetate, pH 5.0

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Test compounds (this compound)

-

Scintillation fluid and counter

Procedure:

-

Harvest synchronized trophozoite-stage parasites and lyse the host red blood cells with saponin.

-

Wash the parasite pellet and resuspend in lysis buffer.

-

Prepare parasite lysate by sonication or freeze-thaw cycles, followed by centrifugation to pellet debris.

-

In a microcentrifuge tube, combine the parasite lysate, assay buffer, and the test compound at various concentrations.

-

Add [³H]-labeled hemoglobin to initiate the reaction.

-

Incubate the reaction mixture at 37°C for 2-4 hours.

-

Stop the reaction by adding an equal volume of cold 10% TCA to precipitate undigested protein.

-

Incubate on ice for 30 minutes and then centrifuge at high speed.

-

Transfer the supernatant (containing acid-soluble [³H]-labeled peptides) to a scintillation vial.

-

Add scintillation fluid and measure radioactivity using a scintillation counter.

-

Calculate the percent inhibition of hemoglobin degradation for each compound concentration.

P. falciparum Growth Inhibition Assay

This assay determines the effect of the inhibitor on the viability and proliferation of the parasite in an in vitro culture.[7]

Materials:

-

Synchronized ring-stage P. falciparum culture

-

Complete parasite culture medium (e.g., RPMI-1640 with supplements)

-

Human red blood cells

-

Test compounds (this compound)

-

96-well culture plates

-

Hypoxanthine, [³H]-labeled

-

Cell harvester and scintillation counter (or SYBR Green I and fluorescence plate reader)

Procedure:

-

Prepare serial dilutions of the test compound in complete culture medium.

-

In a 96-well plate, add 100 µL of the drug dilutions.

-

Add 100 µL of a synchronized ring-stage parasite culture (e.g., 0.5% parasitemia, 2% hematocrit).

-

Incubate the plate for 48 hours under standard parasite culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).

-

After 48 hours, add 25 µL of medium containing [³H]-hypoxanthine to each well and incubate for another 24 hours.

-